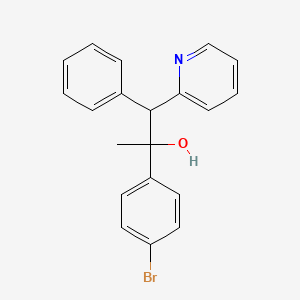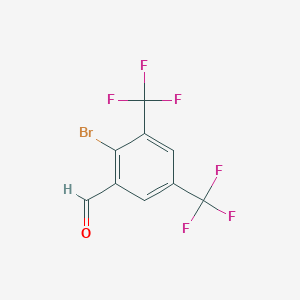![molecular formula C25H22Cl3FN6O8S2 B14003205 3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid CAS No. 25288-33-9](/img/structure/B14003205.png)
3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[3-chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as chloro, amino, and sulfonyl fluoride groups. These functional groups contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the pyrimidine core: This step involves the reaction of 2,6-diamino-4-chloropyrimidine with 3,4-dichlorobenzaldehyde under basic conditions to form the pyrimidine core.
Introduction of the methoxy group: The pyrimidine core is then reacted with methanol in the presence of a base to introduce the methoxy group.
Formation of the sulfonyl fluoride group: The final step involves the reaction of the intermediate compound with benzenesulfonyl fluoride under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-[[3-chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro and sulfonyl fluoride groups can be replaced by nucleophiles such as amines and thiols.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and methoxy groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acids and bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can form the corresponding sulfonamide, while hydrolysis of the sulfonyl fluoride group can form the sulfonic acid.
Aplicaciones Científicas De Investigación
3-[[3-chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonyl fluoride group can act as a covalent inhibitor of serine proteases.
Medicine: The compound has potential applications in the development of new drugs, particularly as enzyme inhibitors. Its ability to inhibit serine proteases makes it a potential candidate for the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[[3-chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with the active site serine residue of serine proteases, forming a covalent bond and inhibiting the enzyme’s activity. This mechanism is similar to that of other serine protease inhibitors, such as diisopropyl fluorophosphate.
Comparación Con Compuestos Similares
Similar Compounds
Diisopropyl fluorophosphate: A well-known serine protease inhibitor with a similar mechanism of action.
Phenylmethylsulfonyl fluoride: Another serine protease inhibitor with a sulfonyl fluoride group.
4-chloro-3-nitrobenzenesulfonyl fluoride: A compound with similar reactivity and applications.
Uniqueness
3-[[3-chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is unique due to its complex structure and the presence of multiple functional groups
Propiedades
Número CAS |
25288-33-9 |
|---|---|
Fórmula molecular |
C25H22Cl3FN6O8S2 |
Peso molecular |
724.0 g/mol |
Nombre IUPAC |
3-[[3-chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;sulfuric acid |
InChI |
InChI=1S/C25H20Cl3FN6O4S.H2O4S/c26-17-6-5-14(9-18(17)27)22-20(34-24(31)35-23(22)30)12-39-21-7-4-13(8-19(21)28)11-32-25(36)33-15-2-1-3-16(10-15)40(29,37)38;1-5(2,3)4/h1-10H,11-12H2,(H2,32,33,36)(H4,30,31,34,35);(H2,1,2,3,4) |
Clave InChI |
ZJFSRRBMHXPQSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCC2=CC(=C(C=C2)OCC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl)Cl.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


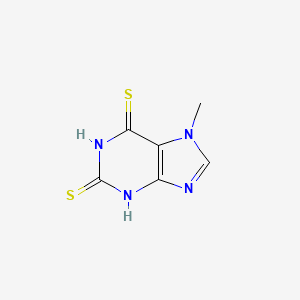

![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)
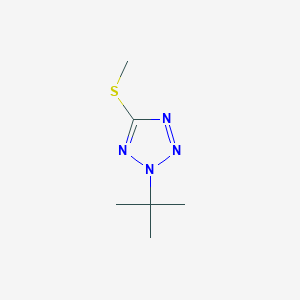
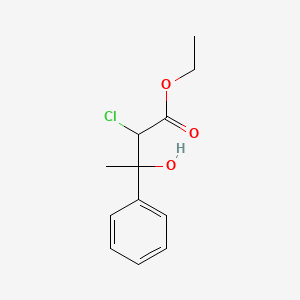

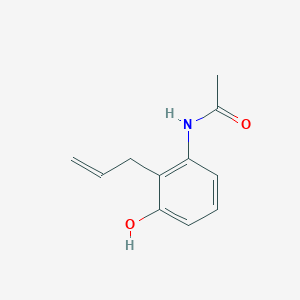
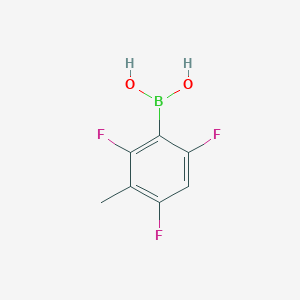
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14003162.png)
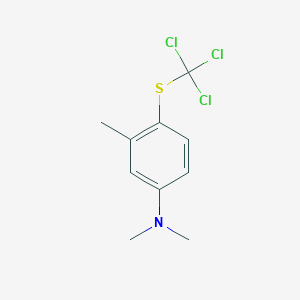

![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
